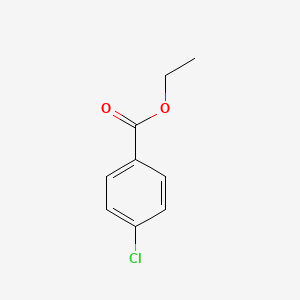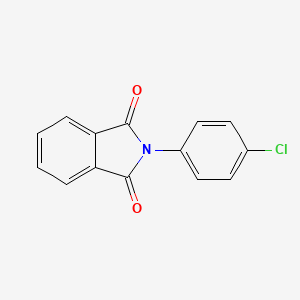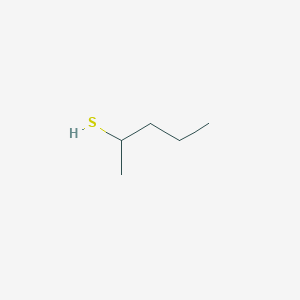
2-戊硫醇
描述
2-Pentanethiol, also known as 1-Methylbutanethiol, sec-Amyl mercaptan, 2-Pentylthiol, 2-Mercaptopentane, or Pentane-2-thiol , is an organic compound with the molecular formula C5H12S . It has a molecular weight of 104.214 . It is known for its unpleasant, sulfuraceous, and gassy odor .
Molecular Structure Analysis
The molecular structure of 2-Pentanethiol can be represented as CH3CH2CH2CH(SH)CH3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Pentanethiol has a refractive index n20/D of 1.4410 (lit.), a boiling point of 101 °C (lit.), and a density of 0.827 g/mL at 25 °C (lit.) .科学研究应用
硫化合物的热分解
- 应用:热分解研究
- 详情:1-戊硫醇,类似于2-戊硫醇,已被研究其热分解性质。这项研究对于了解硫化合物在高温下的行为至关重要 (Thompson, Meyer, & Ball, 1952)。
- 应用:生化研究
- 详情:L-亮硫醇,2-戊硫醇的衍生物,已被研究为亮氨基肽酶的有效抑制剂,表明其在涉及含锌肽酶的生化研究中的潜在用途 (Chan, 1983)。
- 应用:催化
- 详情:研究表明某些催化剂在控制铂等金属的化学状态方面的重要性,这可以帮助合成有价值的化学品,如1,2-戊二醇 (Tong et al., 2018)。
- 应用:生物技术
- 详情:对戊醇异构体的微生物生产的研究,包括2-甲基-1-丁醇和3-甲基-1-丁醇,展示了2-戊硫醇衍生物在通过代谢工程开发生物燃料和其他化学品中的用途 (Cann & Liao, 2009)。
- 应用:可再生能源
- 详情:对烷基取代噻吩的氢化,如2-甲基噻吩,正在研究用于潜在的氢载体。这项研究表明了2-戊硫醇衍生物在可再生能源技术中的相关性 (Zhao, Oyama, & Naeemi, 2010)。
安全和危害
2-Pentanethiol is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Category 3) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
属性
IUPAC Name |
pentane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSTYFNPKBDELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862827 | |
| Record name | Pentane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 2-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol | |
| Record name | 2-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.832 (d20/4) | |
| Record name | 2-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2084-19-7, 110503-18-9 | |
| Record name | 2-Pentanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2084-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529XY6M4QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-2-Pentanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Pentanethiol a significant aroma compound in fruits like guava?
A1: 2-Pentanethiol has been identified as a key contributor to the characteristic "tropical" aroma of guava fruit []. While present in small quantities, its potent odor makes it a significant contributor to the overall flavor profile. This highlights the importance of even minor volatile compounds in shaping the sensory perception of fruits.
Q2: How is the enantiomeric distribution of 2-Pentanethiol analyzed in guava fruit?
A2: Researchers utilize enantioselective multidimensional gas chromatography (enantio-MDGC) coupled with sulfur chemiluminescence detection (SCD) to determine the enantiomeric excess of 2-Pentanethiol in guava []. This method allows for the separation and quantification of the different enantiomers, providing valuable information about the compound's biosynthesis and potential sensory differences.
Q3: Are there other fruits where 2-Pentanethiol plays a role in aroma?
A3: While the provided research focuses on guava, 2-Pentanethiol has also been identified as a naturally occurring component in the flavor of other fruits. For instance, it contributes to the aroma of durian fruit, known for its pungent odor. This suggests a broader role of 2-Pentanethiol in shaping the aroma profiles of various fruits.
Q4: Beyond aroma, does 2-Pentanethiol have other reported biological activities?
A4: While the provided research focuses on the aroma aspects of 2-Pentanethiol, it's worth noting that related sulfur-containing compounds often exhibit diverse biological activities. Further research might explore potential antimicrobial, antioxidant, or other bioactivities of 2-Pentanethiol, expanding its potential applications beyond flavor and fragrance industries.
Q5: What analytical techniques are commonly employed to characterize 2-Pentanethiol?
A5: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify 2-Pentanethiol in complex mixtures like essential oils []. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, offering a powerful tool for volatile compound analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
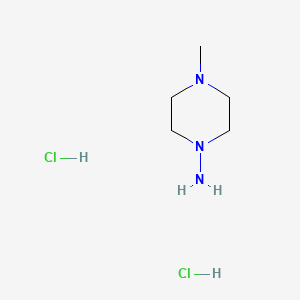
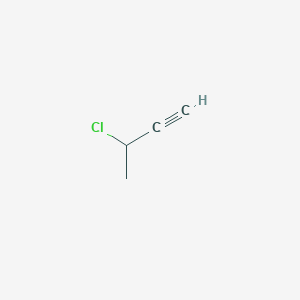
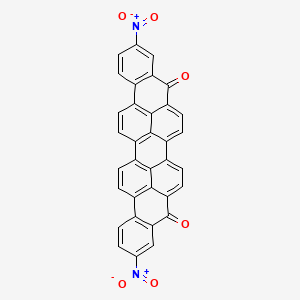
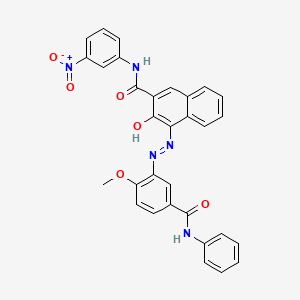
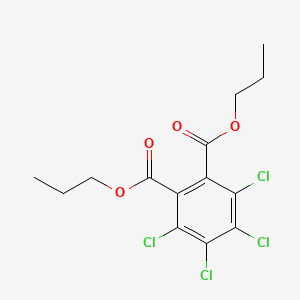
![4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1584410.png)

![Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B1584415.png)
